5,6-Dichlorobenzo[d]thiazol-2(3H)-one
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Overview
Description
5,6-Dichlorobenzo[d]thiazol-2(3H)-one is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the benzene ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzo[d]thiazol-2(3H)-one typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichlorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
5,6-Dichlorobenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichlorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein function, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6-dichlorobenzothiazole
- 5,6-Dichlorobenzo[d]thiazol-2-amine
- 6,7-Dichlorobenzo[d]thiazol-2-amine
Uniqueness
5,6-Dichlorobenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Biological Activity
5,6-Dichlorobenzo[d]thiazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiazole core with two chlorine substituents at the 5 and 6 positions. This configuration contributes to its biological activity by influencing its interaction with biological targets.
Biological Activities
1. Antiviral Activity:
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as inhibitors of the SARS-CoV-2 main protease. These compounds exhibit significant inhibitory effects with IC50 values in the low micromolar range. For instance, related thiazolidinone derivatives showed promising activity against SARS-CoV-2 protease, suggesting that modifications to the benzothiazole structure can enhance antiviral efficacy .
2. Anticancer Properties:
Several studies have reported the anticancer effects of benzothiazole derivatives. A notable study demonstrated that compounds similar to this compound inhibited the proliferation of various cancer cell lines (A431, A549, H1299) and induced apoptosis at concentrations of 1 to 4 μM. The mechanism involves downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous tissues .
3. Antimicrobial Activity:
Benzothiazole derivatives have also shown antimicrobial properties. In vitro studies indicate that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound's structure allows it to interact with key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis: By promoting apoptotic pathways and cell cycle arrest in cancer cells, this compound can effectively reduce tumor growth.
- Cytokine Modulation: The ability to decrease levels of inflammatory cytokines contributes to its anticancer effects.
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing various thiazolidinone derivatives for their ability to inhibit SARS-CoV-2 protease, this compound was identified as a promising candidate due to its strong binding affinity and low cytotoxicity at effective concentrations .
Case Study 2: Cancer Cell Proliferation
A series of experiments conducted on lung cancer cell lines demonstrated that treatment with related benzothiazole compounds resulted in significant decreases in cell viability and migration. This was linked to the activation of apoptotic pathways and inhibition of pro-inflammatory signals .
Data Tables
Biological Activity | IC50 Values (μM) | Cell Lines Tested | Mechanism |
---|---|---|---|
SARS-CoV-2 Protease Inhibition | 0.01 - 34.4 | N/A | Enzyme inhibition |
Cancer Cell Proliferation | 1 - 4 | A431, A549, H1299 | Apoptosis induction |
Antimicrobial Activity | Varies | Various bacterial strains | Bacterial growth inhibition |
Properties
Molecular Formula |
C7H3Cl2NOS |
---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
5,6-dichloro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H3Cl2NOS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) |
InChI Key |
SEZYSUKQTKJYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC(=O)N2 |
Origin of Product |
United States |
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